molecular formula C20H23N3O2S2 B2734429 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1252924-32-5

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2734429
CAS No.: 1252924-32-5
M. Wt: 401.54
InChI Key: UEOIZYRIZRSRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a butyl substituent at the 3-position and a sulfanyl-linked acetamide group bonded to a 2,3-dimethylphenyl moiety. Its structure combines a heterocyclic core with tailored substituents, making it a candidate for pharmacological investigations, particularly in kinase inhibition or antimicrobial applications . The 2,3-dimethylphenyl group enhances lipophilicity and steric bulk, which may influence binding affinity to biological targets.

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-4-5-10-23-19(25)18-16(9-11-26-18)22-20(23)27-12-17(24)21-15-8-6-7-13(2)14(15)3/h6-9,11H,4-5,10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOIZYRIZRSRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-Carboxylate Derivatives

The core structure is synthesized via cyclocondensation between 2-aminothiophene-3-carboxylate and urea or thiourea under acidic conditions. For example:
$$
\text{2-Amino-5-methylthiophene-3-carboxylate} + \text{Urea} \xrightarrow{\text{HCl, reflux}} \text{Thieno[3,2-d]pyrimidin-4-one} \quad
$$
Key Parameters :

  • Solvent : Ethanol or acetic acid.
  • Temperature : 80–100°C.
  • Yield : 65–75% after recrystallization.

N-Alkylation at Position 3

Butylation Using Alkyl Halides

The 3-butyl group is introduced via nucleophilic substitution using butyl bromide or iodide in the presence of a base:
$$
\text{Thieno[3,2-d]pyrimidin-4-one} + \text{Butyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-Butyl-thieno[3,2-d]pyrimidin-4-one} \quad
$$
Optimization Notes :

  • Base : Potassium carbonate or sodium hydride.
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Reaction Time : 12–24 hours at 60–80°C.

Alternative Pathways and Comparative Analysis

One-Pot Alkylation-Thiolation

Recent advances employ a one-pot strategy combining N-alkylation and thiolation, reducing purification steps:
$$
\text{Thieno[3,2-d]pyrimidin-4-one} \xrightarrow{\text{Butyl bromide, then mercaptoacetic acid}} \text{Target Intermediate} \quad
$$
Advantages :

  • Yield Improvement : 78% vs. 62% (stepwise).
  • Solvent Reduction : Eliminates intermediate isolation.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation and alkylation steps, enhancing efficiency.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.45–7.20 (m, 3H, Ar-H).
    • δ 4.10 (s, 2H, SCH₂CO).
    • δ 3.85 (t, 2H, NCH₂-butyl).
    • δ 2.30 (s, 6H, CH₃-Ar).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 477.1721 [M+H]⁺ (C₂₆H₂₇N₃O₂S₂).
  • Theoretical : 477.1724 [M+H]⁺.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Butyl Source : Butyl bromide preferred over iodide due to lower cost.
  • Solvent Recycling : DMF recovery via distillation reduces waste.

Green Chemistry Approaches

  • Catalytic Methods : Use of ionic liquids (e.g., [BMIM]BF₄) improves reaction sustainability.
  • Waste Minimization : Aqueous workup replaces column chromatography in final steps.

Chemical Reactions Analysis

Types of Reactions

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

Recent studies have indicated that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Activity : Many thieno[3,2-d]pyrimidine derivatives have shown significant antibacterial properties. For example, derivatives containing the thieno-pyrimidine structure have been tested against Gram-positive and Gram-negative bacteria, often demonstrating enhanced efficacy compared to standard antibiotics .
  • Anticancer Potential : Compounds of this class have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes crucial for cancer cell proliferation. For instance, some derivatives have been shown to inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Thieno[3,2-d]pyrimidine derivatives are also studied for their ability to inhibit enzymes like urease and others involved in metabolic pathways. This inhibition can lead to therapeutic applications in treating conditions like gastric ulcers and infections caused by urease-producing bacteria .

Case Studies

Several case studies illustrate the applications of similar compounds:

  • Urease Inhibition : A study demonstrated that thieno-pyrimidine derivatives effectively inhibited urease activity, with some showing more potent effects than conventional inhibitors. This suggests potential applications in treating urease-related disorders .
  • Antibacterial Activity : Research on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives revealed significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the thieno-pyrimidine core could enhance activity against specific bacterial strains .

Pharmacological Insights

The pharmacological insights into the compound's activity stem from its ability to interact with various biological targets:

  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound with target proteins involved in disease pathways. These studies often reveal critical interactions that can be optimized for better efficacy.
  • Toxicological Profiles : Understanding the safety profiles of such compounds is crucial for their development as therapeutic agents. Preliminary toxicity assessments indicate that modifications to the thieno-pyrimidine core can lead to reduced cytotoxicity while maintaining biological activity .

Mechanism of Action

The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Compound from : 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide

  • The aryl substituent is 3-chloro-4-methoxyphenyl (vs. 2,3-dimethylphenyl in the target compound), introducing electron-withdrawing (Cl) and electron-donating (OCH₃) groups.
  • Physicochemical Properties :
    • Higher molecular weight (C₂₃H₂₃ClN₄O₃S₂, MW: 547.08 g/mol) compared to the target compound (C₂₁H₂₃N₃O₂S₂, MW: 437.56 g/mol).
    • The chloro-methoxy substituent may enhance solubility in polar solvents but reduce membrane permeability.
  • Biological Implications :
    • The pyrido extension could improve interactions with ATP-binding pockets in kinases .

Compound from : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Structural Differences: Simpler dihydropyrimidinone core lacking the thieno ring system. 2,3-Dichlorophenyl group (vs. 2,3-dimethylphenyl), increasing electronegativity and steric hindrance.
  • Synthetic Data: Yield: 80% (vs. Melting point: 230°C (indicative of crystalline stability) .
  • Analytical Consistency :
    • Elemental analysis (C, N, S) aligns closely with theoretical values, suggesting high purity.

Compound from : N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

  • Structural Differences: 7-Phenyl substitution on the thieno[3,2-d]pyrimidinone core introduces aromatic bulk. 4-Butylphenyl acetamide (vs. 2,3-dimethylphenyl) extends alkyl chain length.
  • Molecular Properties: Higher molecular weight (C₂₅H₂₅N₃O₂S₂, MW: 463.61 g/mol) due to the phenyl and butyl groups. Reduced H-bond donors (1 vs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) LogP*
Target Compound Thieno[3,2-d]pyrimidinone R₁: Butyl; R₂: 2,3-dimethyl 437.56 ~3.2 (est.)
Compound Pyrido-thieno[3,2-d]pyrimidin R₁: Butyl; R₂: Cl, OCH₃ 547.08 ~2.8
Compound Dihydropyrimidinone R₁: Methyl; R₂: 2,3-Cl₂ 344.21 ~2.5
Compound Thieno[3,2-d]pyrimidinone R₁: Methyl; R₂: 4-butyl 463.61 ~3.6

*LogP estimated using fragment-based methods.

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : The 2,3-dimethylphenyl group in the target compound may favor hydrophobic interactions over hydrogen bonding compared to ’s chloro-methoxy variant .
  • Synthetic Feasibility: ’s high yield (80%) suggests that simpler cores (e.g., dihydropyrimidinone) are more accessible, though with reduced complexity .

Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a thienopyrimidine derivative notable for its diverse biological activities. Its unique structural features include a thieno[3,2-d]pyrimidine core and a sulfanyl group, which contribute to its potential therapeutic applications.

  • Molecular Formula : C21H25N3O2S2
  • Molecular Weight : 415.6 g/mol
  • IUPAC Name : 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide
  • InChI Key : RMNYIOIQFUDBRS-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on different biological systems.

1. Enzyme Inhibition

Research indicates that compounds within the thienopyrimidine class exhibit significant inhibitory effects on various enzymes. For instance:

  • Cholinesterase Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases such as Alzheimer's disease. IC50 values for related compounds range from 9.2 μM to 34.2 μM against AChE and BChE .
CompoundTarget EnzymeIC50 (μM)
Example AAChE15.2
Example BBChE9.2
Example CAChE19.2

2. Anticancer Activity

Thienopyrimidine derivatives have been investigated for their anticancer properties:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival.
  • Case Study : In vitro studies showed that related compounds exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating moderate to high efficacy .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antioxidant Potential : Some derivatives demonstrate antioxidant properties, which could mitigate oxidative stress in cells.
    • Study Results : Compounds exhibiting antioxidant activity were found to reduce reactive oxygen species (ROS) levels significantly in cell culture models.
  • Anti-inflammatory Effects : The thienopyrimidine structure has been associated with anti-inflammatory effects in preclinical models.
    • Mechanism : This may involve the inhibition of pro-inflammatory cytokines and enzymes like COX-2.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionAChE and BChE inhibition
Anticancer ActivityCytotoxic effects on cancer cell lines
Antioxidant PropertiesReduction of ROS levels
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines

Q & A

Q. How can the synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the thienopyrimidine core formation, followed by sulfanylacetamide coupling. Key optimizations include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysis : Triethylamine or DMAP can accelerate coupling reactions by deprotonating thiol groups .
  • Temperature Control : Maintain 60–80°C during nucleophilic substitution to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high purity .

Q. What analytical techniques are critical for characterizing this compound and validating its structure?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the thienopyrimidine core, sulfanyl linkage, and acetamide substitution patterns. Aromatic protons (δ 6.5–8.0 ppm) and carbonyl signals (δ 165–175 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 457.12) and fragmentation patterns to confirm substituents .
  • HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., CDKs) or inflammatory enzymes (COX-2) based on structural analogs showing inhibition .
  • Assay Design : Use enzyme inhibition assays (e.g., fluorescence-based ADP-Glo™ for kinases) at 1–100 µM concentrations .
  • Cell Viability : Test cytotoxicity in cancer lines (e.g., MCF-7, HepG2) via MTT assay, with IC₅₀ calculations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thienopyrimidine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural Variants : Test substituent effects (e.g., butyl vs. ethyl groups) on activity to identify SAR trends .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to rule out nonspecific binding .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to target proteins (e.g., CDK2) using AutoDock Vina. Focus on hydrogen bonding with catalytic lysine (Lys33) and hydrophobic interactions with the butyl group .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM) to prioritize stable binders .
  • QSAR Models : Train models on IC₅₀ data to predict optimal substituents (e.g., logP < 3.5 for blood-brain barrier penetration) .

Q. What experimental approaches elucidate the metabolic stability and degradation pathways of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include sulfoxide formation (oxidation) and acetamide hydrolysis .
  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites .
  • Stability Profiling : Monitor degradation under accelerated conditions (40°C/75% RH) over 4 weeks .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., alkyl chain length, aryl groups) via parallel synthesis .
  • Biological Testing : Assay analogs against primary and secondary targets to map substituent effects on potency/selectivity .
  • Crystallography : Solve co-crystal structures (e.g., with CDK2) to visualize key interactions (e.g., π-π stacking with Phe80) .

Q. What methods validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Gene Knockdown : Use siRNA/shRNA to silence putative targets (e.g., CDK2) and assess rescue of compound effects .
  • Biomarker Analysis : Quantify downstream markers (e.g., phosphorylated Rb for CDK inhibition) via Western blot .
  • In Vivo Models : Test efficacy in xenograft mice, correlating tumor regression with target engagement (PET imaging of labeled compound) .

Q. How can synergistic effects with existing therapies be evaluated?

  • Methodological Answer :
  • Combination Index (CI) : Use Chou-Talalay method to calculate synergy (CI < 1) with chemotherapeutics (e.g., doxorubicin) in vitro .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathway crosstalk (e.g., apoptosis and cell cycle arrest) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.